Propan-2-yl (4-ethoxy-3,5-dimethoxyphenyl)carbamate
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Overview
Description
Propan-2-yl (4-ethoxy-3,5-dimethoxyphenyl)carbamate is a chemical compound known for its unique structure and potential applications in various fields. This compound features a carbamate group attached to a phenyl ring substituted with ethoxy and dimethoxy groups. Its molecular structure allows it to participate in a variety of chemical reactions, making it a valuable compound in scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Propan-2-yl (4-ethoxy-3,5-dimethoxyphenyl)carbamate typically involves the reaction of 4-ethoxy-3,5-dimethoxyphenol with isopropyl chloroformate in the presence of a base such as pyridine. The reaction is carried out under controlled conditions to ensure the formation of the desired carbamate product. The reaction can be represented as follows:
4-ethoxy-3,5-dimethoxyphenol+isopropyl chloroformate→Propan-2-yl (4-ethoxy-3,5-dimethoxyphenyl)carbamate
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and allowed to react under controlled temperature and pressure conditions. The use of automated systems ensures consistent product quality and yield.
Chemical Reactions Analysis
Types of Reactions
Propan-2-yl (4-ethoxy-3,5-dimethoxyphenyl)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it into amines or alcohols.
Substitution: Nucleophilic substitution reactions can replace the ethoxy or methoxy groups with other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols.
Scientific Research Applications
Propan-2-yl (4-ethoxy-3,5-dimethoxyphenyl)carbamate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Propan-2-yl (4-ethoxy-3,5-dimethoxyphenyl)carbamate involves its interaction with specific molecular targets. The carbamate group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. This interaction can affect various biochemical pathways, contributing to the compound’s biological effects.
Comparison with Similar Compounds
Similar Compounds
- Propan-2-yl (4-methoxyphenyl)carbamate
- Propan-2-yl (4-ethoxyphenyl)carbamate
- Propan-2-yl (3,5-dimethoxyphenyl)carbamate
Uniqueness
Propan-2-yl (4-ethoxy-3,5-dimethoxyphenyl)carbamate is unique due to the presence of both ethoxy and dimethoxy groups on the phenyl ring. This combination of substituents imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
CAS No. |
84972-12-3 |
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Molecular Formula |
C14H21NO5 |
Molecular Weight |
283.32 g/mol |
IUPAC Name |
propan-2-yl N-(4-ethoxy-3,5-dimethoxyphenyl)carbamate |
InChI |
InChI=1S/C14H21NO5/c1-6-19-13-11(17-4)7-10(8-12(13)18-5)15-14(16)20-9(2)3/h7-9H,6H2,1-5H3,(H,15,16) |
InChI Key |
HZEQXYGVHLQBFS-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=C(C=C1OC)NC(=O)OC(C)C)OC |
Origin of Product |
United States |
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